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molecular formula C11H9F3O7S B3367242 Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate CAS No. 168619-21-4

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Cat. No. B3367242
M. Wt: 342.25 g/mol
InChI Key: RSTUPIKSYPDJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949674B2

Procedure details

Into a 5 liter four-necked flask equipped with a thermometer, a Dimroth condenser, a calcium chloride tube and a stirrer, 190.0 g (0.904 moles) of dimethyl 5-hydroxyisophthalate, 3 liters of dehydrated toluene and 214.7 g (2.718 moles) of dehydrated pyridine were placed and the resultant mixture was cooled at −30° C. under stirring. To the cooled mixture, 510.2 g (1.808 moles) of anhydrous trifluoromethanesulfonic acid was slowly added dropwise with sufficient care so that the temperature did not exceed −25° C. It took 1 hour to complete the addition. After the addition was completed, the temperature of the reaction was elevated at 0° C. and the reaction was allowed to proceed for 1 hour. Then, the temperature was elevated to the room temperature and the reaction was allowed to proceed for 5 hours. The obtained reaction mixture was poured into 4 liters of ice water and separated into an aqueous layer and an organic layer. The aqueous layer was treated twice by extraction with 500 ml of toluene and the extract was combined with the organic layer. The obtained organic layer was washed twice with 3 liters of water and dried with 100 g of anhydrous magnesium sulfate. From the resultant mixture, anhydrous magnesium sulfate was removed by filtration and toluene was removed by distillation using a rotary evaporator. After drying under a reduced pressure, 294.0 g of dimethyl 5-trifluoromethanesulfonyloxyisophthalate was obtained as a light yellow solid substance (the yield: 95%). The crude product obtained above was recrystallized from hexane and white needle crystals were obtained. The obtained crystals were used for the next reaction.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
214.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
510.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
3 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N1C=CC=CC=1.[F:22][C:23]([F:29])([F:28])[S:24](O)(=[O:26])=[O:25]>C1(C)C=CC=CC=1>[F:22][C:23]([F:29])([F:28])[S:24]([O:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]([CH:3]=1)[C:12]([O:14][CH3:15])=[O:13])(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
Quantity
214.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
510.2 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Five
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter four-necked flask equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
did not exceed −25° C
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was elevated at 0° C.
WAIT
Type
WAIT
Details
to proceed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was elevated to the room temperature
WAIT
Type
WAIT
Details
to proceed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
separated into an aqueous layer
ADDITION
Type
ADDITION
Details
The aqueous layer was treated twice by extraction with 500 ml of toluene
WASH
Type
WASH
Details
The obtained organic layer was washed twice with 3 liters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 100 g of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
From the resultant mixture, anhydrous magnesium sulfate was removed by filtration and toluene
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After drying under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 294 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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